molecular formula C14H15ClN4O B1230312 CI-930 hydrochloride CAS No. 90791-23-4

CI-930 hydrochloride

货号: B1230312
CAS 编号: 90791-23-4
分子量: 290.75 g/mol
InChI 键: KVDAKRXRZYHBMP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CI-930 hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C14H15ClN4O and its molecular weight is 290.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Cardiovascular Therapeutics

Mechanism of Action
CI-930 hydrochloride enhances cardiac contractility and induces vasodilation by inhibiting phosphodiesterase type III, leading to increased intracellular cyclic adenosine monophosphate levels. This mechanism results in improved cardiac output and reduced vascular resistance.

Clinical Studies
In a study involving patients with severe congestive heart failure, intravenous administration of this compound resulted in a significant increase in cardiac index (from 1.73 ± 0.48 to 2.38 ± 0.55 L/min/m²) and a reduction in pulmonary capillary wedge pressure (from 19.2 ± 7.9 to 12.5 ± 6.4 mm Hg) . These findings indicate that CI-930 can effectively improve hemodynamic parameters without adversely affecting heart rate or systemic arterial pressure.

Parameter Before Treatment After Treatment p-value
Cardiac Index (L/min/m²)1.73 ± 0.482.38 ± 0.55<0.001
Pulmonary Capillary Wedge Pressure (mm Hg)19.2 ± 7.912.5 ± 6.4<0.001
Mean Right Atrial Pressure (mm Hg)7.5 ± 6.33.6 ± 4.0<0.001

Potential in Chronic Heart Failure Management

This compound has been evaluated for chronic use in patients with heart failure who are refractory to standard therapies, such as angiotensin-converting enzyme inhibitors and diuretics . Long-term administration showed subjective improvements in approximately 50% of patients, indicating its potential role in chronic management strategies.

Research Insights on Dosage and Administration

The pharmacokinetics of CI-930 suggest a duration of action ranging from 9 to 12 hours, making it suitable for both acute and chronic treatment scenarios . The oral formulation has demonstrated efficacy comparable to intravenous administration, which is particularly beneficial for outpatient management.

Case Studies and Clinical Trials

Several clinical trials have assessed the efficacy and safety profile of this compound:

  • A trial involving patients with advanced congestive heart failure showed significant improvements in exercise capacity and quality of life measures post-treatment .
  • Another study highlighted the lack of overt laboratory toxicity, suggesting a favorable safety profile for long-term use .

属性

CAS 编号

90791-23-4

分子式

C14H15ClN4O

分子量

290.75 g/mol

IUPAC 名称

3-(4-imidazol-1-ylphenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one;hydrochloride

InChI

InChI=1S/C14H14N4O.ClH/c1-10-8-13(19)16-17-14(10)11-2-4-12(5-3-11)18-7-6-15-9-18;/h2-7,9-10H,8H2,1H3,(H,16,19);1H

InChI 键

KVDAKRXRZYHBMP-UHFFFAOYSA-N

SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)N3C=CN=C3.Cl

规范 SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)N3C=CN=C3.Cl

相关CAS编号

86798-59-6 (Parent)

同义词

4,5-dihydro-6-(4-(imidazol-1-yl)phenyl)-5-methyl-3(2H)-pyridazinone
CI 930
CI 930 hydrochloride
CI-930

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。